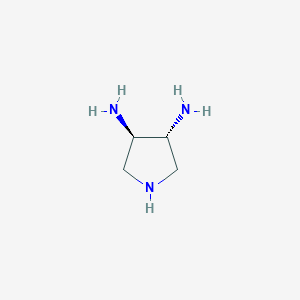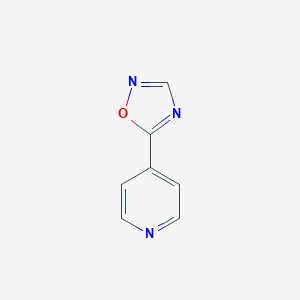
5-(Pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-4-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its versatile applications. PO is a five-membered ring compound that contains nitrogen, oxygen, and carbon atoms, making it a potent pharmacophore.
Mecanismo De Acción
The mechanism of action of PO is not fully understood. However, it has been reported to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. For example, PO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PO has also been reported to inhibit the activity of monoamine oxidase, an enzyme that catalyzes the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
PO has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). PO has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PO has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PO in lab experiments include its high potency, low toxicity, and ease of synthesis. However, there are also some limitations associated with the use of PO. For example, it has been reported to exhibit poor solubility in water, which may limit its applicability in certain experiments. Additionally, PO has been reported to exhibit some instability under certain conditions, which may affect its activity.
Direcciones Futuras
There are several future directions for the study of PO. One potential direction is the development of novel derivatives of PO with improved pharmacological properties. Another direction is the investigation of the potential of PO as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and depression. Additionally, the development of new synthetic methods for the preparation of PO may facilitate its use in various applications. Finally, the elucidation of the mechanism of action of PO may provide insights into its potential applications in medicinal chemistry.
Conclusion:
In conclusion, 5-(Pyridin-4-yl)-1,2,4-oxadiazole is a promising compound with versatile applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PO may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of PO can be achieved through various methods, including the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate and sodium ethoxide, followed by cyclization with phosphorus oxychloride. Alternatively, PO can be synthesized through the reaction of 4-pyridinecarboxylic acid hydrazide with methyl chloroformate and sodium hydroxide, followed by cyclization with phosphorus oxychloride. Both methods have been reported to yield high purity and high yield of PO.
Aplicaciones Científicas De Investigación
PO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, antitumor, and antimicrobial activities. PO has also been studied for its potential as an anti-Alzheimer's agent, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, PO has been reported to exhibit potent monoamine oxidase inhibitory activity, making it a potential candidate for the treatment of depression.
Propiedades
Número CAS |
162704-68-9 |
|---|---|
Nombre del producto |
5-(Pyridin-4-yl)-1,2,4-oxadiazole |
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H |
Clave InChI |
YBZAPCTXZPUFPS-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=NC=NO2 |
SMILES canónico |
C1=CN=CC=C1C2=NC=NO2 |
Sinónimos |
Pyridine, 4-(1,2,4-oxadiazol-5-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)
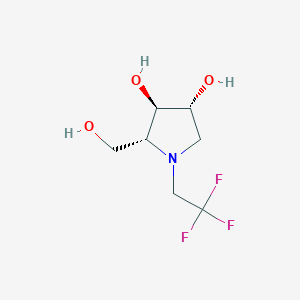

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
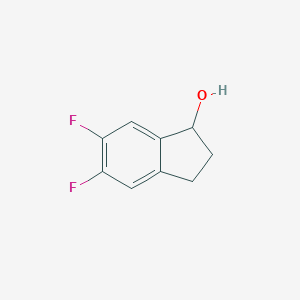
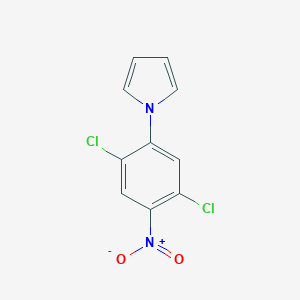
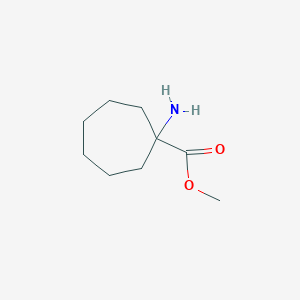

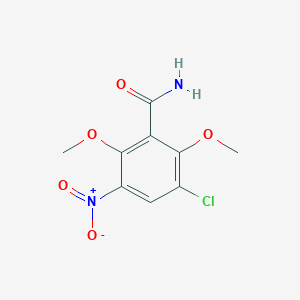
![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)
